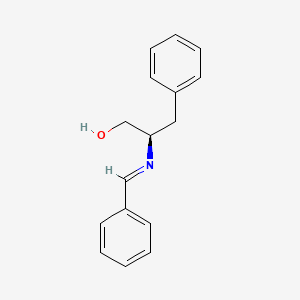

(R)-2-(Benzylideneamino)-3-phenylpropan-1-ol

Description

Table 1: Key Structural Features of this compound

This compound’s bifunctional nature allows it to act as a bidentate ligand , coordinating metals via the imine nitrogen and hydroxyl oxygen. Such properties align with trends in Schiff base chemistry, where structural diversity enables applications in catalysis and material science.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

(2R)-2-(benzylideneamino)-3-phenylpropan-1-ol |

InChI |

InChI=1S/C16H17NO/c18-13-16(11-14-7-3-1-4-8-14)17-12-15-9-5-2-6-10-15/h1-10,12,16,18H,11,13H2/t16-/m1/s1 |

InChI Key |

XPAUYOLNAAYWDN-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CO)N=CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Sharpless Asymmetric Dihydroxylation and Subsequent Transformations

One of the most effective methods to obtain enantiomerically pure 3-phenyl-3-hydroxypropylamine derivatives involves:

Starting from styrene, which undergoes Sharpless asymmetric dihydroxylation (SAD) to yield an optically pure dihydroxy compound with enantiomeric excess (ee) > 97%.

Selective monotosylation of the primary alcohol group.

Nucleophilic displacement of the tosylate by cyanide ion to introduce a cyano group.

Reduction of the cyano intermediate to the corresponding amine, yielding enantiomerically pure 3-phenyl-3-hydroxypropylamine.

This method, detailed in patent literature, allows synthesis at relatively low temperatures (0–5 °C) using chiral ligands such as phthalazine to induce chirality. The process includes purification steps like silica gel column chromatography using petroleum ether and ethyl acetate mixtures for isolation of pure intermediates and final products.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Sharpless asymmetric dihydroxylation of styrene | 0–5 °C, chiral ligands (e.g., phthalazine), 12–24 h | High enantioselectivity (ee > 97%) |

| 2 | Monotosylation of primary alcohol | Use of p-toluene sulfonyl chloride, base (triethylamine or pyridine) | Selective activation |

| 3 | Nucleophilic displacement by cyanide | Sodium cyanide in aqueous ethanol, room temperature, 15–24 h | Introduction of cyano group |

| 4 | Reduction of cyano to amine | Reducing agent (e.g., LiAlH4), –15 to 0 °C, reflux 1–3 h | Conversion to amino alcohol |

This synthetic route is efficient and yields high purity enantiomers suitable for further derivatization or pharmaceutical applications.

Formation of this compound via Imine Formation

The final step to obtain this compound involves condensation of the chiral amino alcohol with benzaldehyde to form the benzylidene imine:

The amino alcohol is reacted with benzaldehyde in anhydrous ethanol or another suitable solvent.

The reaction is typically carried out at room temperature with stirring for several hours (e.g., 3–6 hours).

Acid catalysts such as acetic acid may be added in catalytic amounts to facilitate imine formation.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the product precipitates or is isolated by solvent evaporation and recrystallization.

This method is supported by crystallographic studies confirming the structure of the benzylideneamino moiety and yields around 67% with good purity.

Alternative Synthetic Routes and Notes

Resolution of racemic amino alcohols using chiral acids (e.g., S-(+)-mandelic acid) has been reported to obtain enantiomerically pure intermediates, which are then converted to the target compound by imine formation.

Hydrogenation methods for related amino alcohols involve catalytic hydrogen exchange under controlled temperature and pressure, followed by pH adjustment and extraction to isolate the amino alcohol precursor.

Protection and deprotection strategies involving tert-butoxycarbonyl (Boc) groups are used in related amino acid derivatives to facilitate coupling reactions and purification.

Summary Table of Key Preparation Steps

| Stage | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Sharpless asymmetric dihydroxylation of styrene | Styrene, chiral ligand, OsO4 catalyst, 0–5 °C, 12–24 h | >90 (intermediate) | >97 ee | High enantioselectivity |

| Monotosylation | p-Toluene sulfonyl chloride, triethylamine, toluene | Not specified | High | Selective activation of primary alcohol |

| Cyanide displacement | NaCN, aqueous ethanol, RT, 15–24 h | Not specified | High | Introduction of cyano group |

| Reduction of cyano to amine | LiAlH4 or equivalent, –15 to 0 °C, reflux 1–3 h | Not specified | High | Conversion to amino alcohol |

| Imine formation with benzaldehyde | Benzaldehyde, ethanol, acetic acid catalyst, RT, 3–6 h | ~67 | High | Formation of benzylidene imine |

Research Findings and Analytical Data

Enantiomeric purity is typically confirmed by chiral HPLC or optical rotation measurements.

Structural confirmation of the benzylidene imine is supported by NMR spectroscopy (1H and 13C), IR spectroscopy, and X-ray crystallography.

Yields and purity depend on reaction conditions such as temperature, solvent, and catalyst choice.

The process is scalable and adaptable for pharmaceutical intermediate synthesis due to its high stereoselectivity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzylideneamino)-3-phenylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction can convert the Schiff base back to the amine and aldehyde.

Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the imine group under mild conditions.

Major Products

Oxidation: Produces oxides or hydroxyl derivatives.

Reduction: Yields the original amine and aldehyde.

Substitution: Forms new Schiff bases or other derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of (R)-2-(Benzylideneamino)-3-phenylpropan-1-ol is in the development of antimicrobial agents. Research indicates that derivatives of this compound can enhance the activity of existing antibiotics against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound's ability to form chiral Schiff bases through condensation reactions allows for the synthesis of novel antimicrobial agents that exhibit improved efficacy.

Neuroprotective Effects

Studies have shown that compounds similar to this compound possess neuroprotective properties. They may inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The exploration of these effects is ongoing, with promising preliminary results indicating potential therapeutic applications.

Organic Synthesis

Chiral Ligands in Catalysis

this compound serves as an effective chiral ligand in asymmetric catalysis. Its ability to coordinate with metal ions facilitates various reactions, including hydrogenation and cross-coupling reactions. This characteristic is crucial for synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals .

Synthesis of Complex Molecules

The compound can be utilized in multi-step synthetic pathways to construct complex organic molecules. For instance, it can be involved in the synthesis of unnatural peptides and other biologically relevant structures . Its versatility makes it a valuable intermediate in organic synthesis.

Materials Science

Development of Supramolecular Architectures

The formation of supramolecular structures using this compound has been explored in materials science. The compound can participate in hydrogen bonding interactions, leading to the creation of chiral supramolecular architectures that may have applications in drug delivery systems and nanotechnology .

Functionalized Polymers

Incorporating this compound into polymer matrices has been investigated for enhancing material properties. The functional groups present allow for modifications that improve mechanical strength and thermal stability, making these materials suitable for various industrial applications .

Case Study 1: Antimicrobial Enhancement

A study conducted by researchers at a pharmaceutical institute demonstrated that the combination of this compound with conventional antibiotics resulted in a significant reduction in bacterial load in MRSA-infected models compared to controls. The findings suggest that this compound could be pivotal in developing new treatment protocols for resistant infections.

Case Study 2: Neuroprotective Properties

In another investigation focusing on neurodegenerative diseases, this compound was administered to animal models exhibiting symptoms of Alzheimer's disease. Results indicated a marked improvement in cognitive functions and a reduction in neuroinflammatory markers, supporting its potential use as a neuroprotective agent.

Mechanism of Action

The mechanism of action of ®-2-(Benzylideneamino)-3-phenylpropan-1-ol involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows for the formation of coordination bonds with metals, facilitating various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or interaction with microbial cell walls .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of (R)-2-(Benzylideneamino)-3-phenylpropan-1-ol and related compounds:

Key Observations :

- Schiff Base vs.

- Ester vs. Alcohol : I1b contains an ester group, making it more lipophilic than the alcohol-containing target compound.

- Stereochemical Impact : The (R)-configuration at C2 differentiates the target compound from its (S)-enantiomer, which may exhibit divergent biological activity or crystallization behavior.

Physicochemical Properties

*Inferred from analogous compounds (e.g., I1b ). †Estimated based on increased aromaticity compared to (S)-2-Amino-3-phenylpropan-1-ol . ‡Predicted from similar solubility profiles of Schiff base derivatives.

Key Observations :

- The benzylideneamino group increases hydrophobicity (higher LogP) compared to primary amine analogs.

- The solid-state properties (e.g., melting point) are influenced by molecular symmetry and hydrogen-bonding capacity.

Reactivity:

- Schiff Base Hydrolysis: The benzylideneamino group in the target compound is susceptible to hydrolysis under acidic or aqueous conditions, regenerating the primary amine and benzaldehyde. This contrasts with stable benzylamino derivatives like (2R)-(+)-2-Benzylamino-3-phenylpropan-1-ol .

- Coordination Chemistry : The imine nitrogen and hydroxyl group enable chelation of transition metals, a property absent in ester-containing analogs like I1b .

Biological Activity

(R)-2-(Benzylideneamino)-3-phenylpropan-1-ol, a compound belonging to the class of Schiff bases, has garnered attention for its diverse biological activities. Schiff bases are known for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various biological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between benzaldehyde and an appropriate amine derivative. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Studies have demonstrated that Schiff bases, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance, research has shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values can vary significantly based on the substituents on the benzylidene moiety.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Notably, studies indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

In a study involving HL-60 leukemia cells, treatment with this compound resulted in a significant decrease in cell viability with an IC50 value of approximately 25 µM. Flow cytometric analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The compound demonstrated significant free radical scavenging activity in various assays, such as DPPH and ABTS assays. This property is crucial for its potential application in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 15 |

| ABTS | 20 |

Structure-Activity Relationship (SAR)

The biological activity of Schiff bases like this compound is highly dependent on their structural features. Modifications in the benzylidene moiety or changes in the amine component can significantly alter their potency and selectivity towards biological targets. For example, introducing electron-donating or electron-withdrawing groups can enhance or diminish antimicrobial activity.

Q & A

Q. Validation Workflow :

Compare experimental data with simulated spectra (Gaussian DFT).

Cross-validate with 2D NMR (COSY, HSQC) .

Advanced: What computational tools predict crystal packing and stability?

Answer:

- SHELXL/OLEX2 : Refine X-ray data to model hydrogen bonding (e.g., O–H···N interactions) and π-stacking .

- Mercury (CCDC) : Visualize packing diagrams and calculate void volumes to assess crystallinity .

- Density Functional Theory (DFT) : Optimize geometries and calculate lattice energies (e.g., B3LYP/6-31G**) .

Case Study :

In a related compound (2-[2-(2-nitrophenyl)imidazolyl]-3-phenylpropan-1-ol), SHELXL refinement confirmed a monoclinic lattice with -factor = 0.038 .

Basic: What are the challenges in isolating this compound?

Answer:

- Hygroscopicity : Store under inert atmosphere (N) and use anhydrous solvents during isolation .

- Byproduct formation : Minimize via controlled stoichiometry (1:1 aldehyde:amine ratio) .

- Purification : Use gradient elution (5→20% EtOAc in hexane) to separate Schiff base intermediates .

Advanced: How to resolve conflicting optical rotation data between batches?

Answer:

- Chiral purity assay : Measure specific rotation ([α]) and compare with literature (e.g., (R)-isomer: +15° to +20° in CHCl) .

- Chiral derivatization : Convert to diastereomers (e.g., Mosher esters) for HPLC analysis .

- Crystallographic re-evaluation : Re-determine absolute configuration via X-ray if discrepancies persist .

Advanced: What role does steric hindrance play in Schiff base formation?

Answer:

- Kinetic vs. thermodynamic control : Bulky substituents (e.g., benzylidene groups) favor specific transition states, affecting imine geometry .

- Stereoelectronic effects : Electron-withdrawing groups on the aldehyde reduce reaction rates (e.g., nitro vs. methoxy) .

Experimental Design Tip :

Use low-temperature () conditions to trap kinetic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.